UV Absorber 400

Description

Properties

IUPAC Name |

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(3-dodecoxy-2-hydroxypropoxy)phenol;2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxy-3-tridecoxypropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H55N3O4.C40H53N3O4/c1-6-7-8-9-10-11-12-13-14-15-16-23-47-27-33(45)28-48-34-19-22-37(38(46)26-34)41-43-39(35-20-17-29(2)24-31(35)4)42-40(44-41)36-21-18-30(3)25-32(36)5;1-6-7-8-9-10-11-12-13-14-15-22-46-26-32(44)27-47-33-18-21-36(37(45)25-33)40-42-38(34-19-16-28(2)23-30(34)4)41-39(43-40)35-20-17-29(3)24-31(35)5/h17-22,24-26,33,45-46H,6-16,23,27-28H2,1-5H3;16-21,23-25,32,44-45H,6-15,22,26-27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMFBISUUNTJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O.CCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H108N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1293.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

153519-44-9 | |

| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Defining UV Absorber 400 in a Complex Field

An In-Depth Technical Guide to UV Absorber 400

Prepared by: Gemini, Senior Application Scientist

The term "this compound" designates a high-performance liquid hydroxyphenyl-triazine (HPT) ultraviolet light absorber. It is crucial to distinguish this specific chemical additive from the colloquial term "UV400," which refers to a general standard for eyewear that blocks UV radiation up to 400 nanometers.[1][2] For researchers and formulation scientists, this compound refers to a specific molecular structure designed for superior durability and photostability in demanding applications.[3][4][5]

This guide provides a comprehensive technical overview of this compound, focusing on the hydroxyphenyl-triazine compound identified by CAS Number 153519-44-9 .[6][7] This material is also known by trade names such as Tinuvin® 400, SONGSORB® CS 400, and PowerSorb™ 400.[5][8][9] Engineered for excellence, it serves to protect polymers and coatings from degradation caused by exposure to ultraviolet radiation, thereby extending the service life and maintaining the aesthetic and mechanical properties of materials.[10]

Core Molecular Identity and Physicochemical Properties

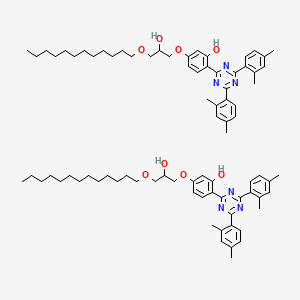

This compound is not a single, discrete molecule but a defined mixture of two homologous structures. This composition is a key aspect of its liquid form and high compatibility with a wide range of systems.

Chemical Name: A mixture of:

-

2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine

-

2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine[9][11]

The core of the molecule is the 2-(2-hydroxyphenyl)-1,3,5-triazine chromophore, which is responsible for its UV-absorbing properties. The long alkyl chains (dodecyl and tridecyl ethers) enhance its compatibility and permanence within polymer matrices, reducing migration.[5][12]

Chemical Structure:

The generalized structure is depicted below:

(Image based on structures provided in technical datasheets)[5][9]

(Image based on structures provided in technical datasheets)[5][9]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 153519-44-9 | [6][7] |

| Chemical Family | Hydroxyphenyl-triazine (HPT) | [8][13] |

| Appearance | Light yellow, viscous liquid | [5][6] |

| Molecular Weight (Avg.) | ~647 g/mol | [6][11] |

| Density (at 20°C) | ~1.07 g/cm³ | [6][14] |

| Solubility | Miscible with most organic solvents; practically immiscible with water. | [5][11] |

| Key Features | High photostability, low color, low migration, high thermal stability. | [5][13] |

Mechanism of Action: Superior Photostability

UV absorbers protect materials by competitively absorbing damaging UV radiation and dissipating the energy in a harmless way, primarily as thermal energy.[3][15] The hydroxyphenyl-triazine class is renowned for its exceptional photostability, which is a direct result of its efficient energy dissipation mechanism.

Upon absorbing a UV photon, the molecule undergoes an extremely rapid and reversible intramolecular proton transfer, converting the electronic excitation energy into vibrational energy. This process occurs on a sub-picosecond timescale, preventing the molecule from reaching a destructive excited state and allowing it to return to its ground state ready to absorb another photon. This efficient cycle is the cornerstone of its longevity and high performance.[16]

Caption: Photostabilization mechanism of HPT UV absorbers.

Applications and Formulation Synergy

This compound is engineered for high-performance applications where long-term durability under harsh environmental conditions is paramount.[5][6]

Primary Applications:

-

Automotive Coatings: Used extensively in both OEM and refinish clear coats to prevent gloss reduction, cracking, and delamination.[4][10]

-

Industrial Finishes: Protects coatings on machinery, architectural elements, and other materials exposed to prolonged sunlight.[5][8]

-

Plastics and Adhesives: Incorporated into various polymers to prevent degradation and discoloration.[3]

-

UV-Cured Coatings: Its low color and stability make it suitable for use with modern photoinitiators in UV-cured systems.[10]

The Synergistic Effect with Hindered Amine Light Stabilizers (HALS)

While UV absorbers act as the primary shield against UV radiation, they cannot block 100% of incident photons. Some UV light will inevitably penetrate the material and initiate degradation by forming free radicals. This is where Hindered Amine Light Stabilizers (HALS) become critical. HALS do not absorb UV radiation; instead, they function by scavenging and neutralizing the free radicals that form.[2][17]

When this compound is combined with a HALS (such as those based on Tinuvin® 123 or 292), a powerful synergistic effect is achieved.[6][13] The UV absorber reduces the rate of free radical formation, and the HALS "cleans up" the radicals that still manage to form. This dual-protection mechanism significantly enhances the durability of the material beyond what either additive could provide alone.[17][18]

Caption: Synergistic protection mechanism of UVA and HALS.

Experimental Protocol: Performance Evaluation in a Coating

As a Senior Application Scientist, establishing a robust, self-validating protocol to quantify the performance of a UV stabilizer is paramount. The following outlines a standard methodology for evaluating the efficacy of this compound in a solvent-borne 2K polyurethane clear coat.

Objective: To determine the improvement in coating durability (gloss retention and color stability) upon addition of this compound and a HALS.

Methodology:

-

Formulation Preparation:

-

Prepare a control clear coat formulation without any light stabilizers.

-

Prepare a test formulation containing 1.5% this compound and 1.0% HALS (e.g., Tinuvin® 292) based on resin solids.

-

Ensure all other components (resin, isocyanate, solvents, flow agents) are identical between batches.

-

-

Sample Preparation:

-

Apply the coatings to standardized steel panels (e.g., Q-Panels) prepared with a uniform base coat.

-

Control the dry film thickness (DFT) to a consistent level, for example, 40 ± 5 µm, as DFT significantly impacts performance.

-

Allow panels to cure under specified conditions (e.g., 7 days at 23°C and 50% relative humidity).

-

-

Initial Property Measurement (Time = 0):

-

Measure the 20° and 60° gloss of each panel using a gloss meter.

-

Measure the color coordinates (L, a, b*) using a spectrophotometer. These are the baseline values.

-

-

Accelerated Weathering Exposure:

-

Periodic Evaluation:

-

Remove the panels at regular intervals (e.g., every 500 hours).

-

Repeat the gloss and color measurements from Step 3.

-

Calculate Gloss Retention (%) and Total Color Difference (ΔE*).

-

-

Data Analysis:

Caption: Experimental workflow for evaluating UV absorber efficacy.

Safety and Handling

This compound is an industrial chemical and should be handled in accordance with good industrial hygiene and safety practices. Based on available Safety Data Sheets (SDS), it may cause skin, eye, and respiratory irritation.[23][24]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and appropriate clothing.[23]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes.[24]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight.[5]

Always consult the most current Safety Data Sheet provided by the manufacturer before use for complete and detailed information.[23][24]

Conclusion

This compound (CAS 153519-44-9) represents a pinnacle of hydroxyphenyl-triazine technology. Its inherent photostability, excellent compatibility, and low color make it an indispensable tool for formulators in the coatings, plastics, and adhesives industries. Its true potential is realized through synergistic combination with HALS, providing a multi-layered defense against UV degradation that ensures the long-term durability and performance of a vast array of materials. A thorough, methodical approach to performance evaluation is essential to optimize its concentration and leverage its full protective capabilities.

References

-

Pengnuo, "China this compound Manufacturer and Supplier," penta-chem.com. [Online]. Available: [Link]

-

OFLAN, "Exploring this compound: Features, Applications, and Benefits," oflan.com. [Online]. Available: [Link]

-

Tintoll, "PowerSorb 400 UV Absorber Triazine UV Absorber 153519 44 9," tintoll.com. [Online]. Available: [Link]

-

Baoxu Chemical, "BX UV 400 uv absorber, CAS# 153519-44-9 Mfg," additivesforpolymer.com. [Online]. Available: [Link]

-

HUNAN CHEM, "UV-Absorber-400," hunan-chem.com. [Online]. Available: [Link]

-

British D'sire, "UV400 sunglasses - how do they work and offer protection from UV rays," britishdsire.com, Sep. 26, 2023. [Online]. Available: [Link]

-

SONGWON Industrial Group, "SONGSORB® CS 400," songwon.com. [Online]. Available: [Link]

-

Amine Catalysts, "comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications," aminecatalysts.com, Jun. 23, 2025. [Online]. Available: [Link]

-

CHEMK, "CHEMK UV-400," chemk.net. [Online]. Available: [Link]

-

UL Prospector, "TINUVIN® 400 by BASF Dispersions & Resins," ulprospector.com. [Online]. Available: [Link]

-

J-GLOBAL, "Synthesis of the Ultraviolet light Absorbers Having 2-(2-Hydroxyphenyl)-1,3,5-triazine Structure as the Functional Moiety," jst.go.jp. [Online]. Available: [Link]

-

Hangzhou Disheng Import&Export Co., Ltd., "this compound," dishengchem.com. [Online]. Available: [Link]

- M. H. K. et al.

-

ACS Publications, "Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization," pubs.acs.org. [Online]. Available: [Link]

-

Baoxu Chemical, "MSDS of UV 400," additivesforpolymer.com. [Online]. Available: [Link]

- Google Patents, "US6710177B2 - Process for making triazine UV absorbers using Lewis acids and reaction promoters," patents.google.com. [Online].

- A. A. Shaikh et al., "Studies on synergistic effect of UV absorbers and hindered amine light stabilisers," Pigment & Resin Technology, 2025.

-

Oxford Academic, "Improving the performance of thermochromic coatings with the use of UV and optical filters tested under accelerated aging conditions," academic.oup.com, May 12, 2013. [Online]. Available: [Link]

-

Oflan Polymer Additives, "The Synergy of UV Absorbers and HALS: Maximizing Polymer Light Stability," oflan.com. [Online]. Available: [Link]

-

SONGWON Industrial Group, "Waterborne wood coatings - the effects of UV absorbers and light stabilizers on color and gloss," songwon.com. [Online]. Available: [Link]

- Google Patents, "WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers," patents.google.com. [Online].

-

Watson International, "UV-400 CAS 153519-44-9," watson-int.com. [Online]. Available: [Link]

- ResearchGate, "UV Absorber Permanence and Coating Lifetimes," researchg

-

PCI Magazine, "UV Stabilization of Waterborne Coatings," pcimag.com, Aug. 01, 2007. [Online]. Available: [Link]

- Journal of Coatings Technology, "Weather Stabilization and Pigmentation of UV-Curable Powder Co

-

ResearchGate, "(PDF) Evaluating efficacy of different UV-stabilizers/absorbers in reducing UV-degradation of lignin," researchgate.net. [Online]. Available: [Link]

Sources

- 1. chemical.carytrad.com.tw [chemical.carytrad.com.tw]

- 2. nbinno.com [nbinno.com]

- 3. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 4. innospk.com [innospk.com]

- 5. uvabsorber.com [uvabsorber.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. This compound | 153519-44-9 [chemicalbook.com]

- 8. specialchem.com [specialchem.com]

- 9. songwon.com [songwon.com]

- 10. CHEMK UV-400-UV TRIAZINE SERIES-PRODUCTS-江苏纳科科技有限公司 [chemk.com]

- 11. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 12. WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers - Google Patents [patents.google.com]

- 13. specialchem.com [specialchem.com]

- 14. hunan-chem.com [hunan-chem.com]

- 15. songwon.com [songwon.com]

- 16. newtopchem.com [newtopchem.com]

- 17. researchgate.net [researchgate.net]

- 18. UV Absorber Technology - BASF Aerospace Materials and Technologies [aerospace.basf.com]

- 19. academic.oup.com [academic.oup.com]

- 20. pcimag.com [pcimag.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. angenechemical.com [angenechemical.com]

- 24. additivesforpolymer.com [additivesforpolymer.com]

Introduction: The Critical Role of Photostability in UV Protection

Sources

- 1. WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers - Google Patents [patents.google.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. researchgate.net [researchgate.net]

- 4. partinchem.com [partinchem.com]

- 5. Bemotrizinol - Wikipedia [en.wikipedia.org]

- 6. skintypesolutions.com [skintypesolutions.com]

- 7. BIS-ETHYLHEXYLOXYPHENOL METHOXYPHENYL TRIAZINE - Sun Care - AAKO [aako.nl]

- 8. Bemotrizinol - BEMT – UV filter sunscreen - Bis-ethylhexyloxyphenol methoxyphenyl triazine [vinnerlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Excited state intramolecular proton transfer fluorescence emission of o-hydroxyphenyl-triazine derivatives [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Tinosorb S-Application in sunscreen_Chemicalbook [chemicalbook.com]

- 13. The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine [sarex.com]

- 14. Excited-state proton transfer – Light and Molecules [barbatti.org]

- 15. irochemical.com [irochemical.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

synthesis and purification of UV Absorber 400 for research purposes

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of UV Absorber 400 (2-Hydroxy-4-n-octoxybenzophenone)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, chemically known as 2-Hydroxy-4-n-octoxybenzophenone (CAS No. 1843-05-6). Designed for researchers and chemical development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key procedural choices. The protocols described herein are designed to be self-validating, yielding high-purity material suitable for research and development applications. All procedural and mechanistic claims are substantiated with citations to authoritative sources.

Introduction: The Significance of 2-Hydroxy-4-n-octoxybenzophenone

2-Hydroxy-4-n-octoxybenzophenone, often referred to as Octabenzone or by trade names such as UV-531, is a widely utilized ultraviolet (UV) light stabilizer. Its molecular structure is adept at absorbing harmful UV-A and UV-B radiation and dissipating it as harmless thermal energy, thereby preventing the photodegradation of polymers, coatings, and other materials. Its efficacy in materials like polyethylene, polypropylene, and synthetic rubbers makes it a crucial additive in industries where long-term durability under sunlight exposure is paramount[1][2].

For research purposes, access to a high-purity, well-characterized sample is non-negotiable. This guide details a robust and reproducible laboratory-scale synthesis rooted in classic organic chemistry principles.

Table 1: Physicochemical Properties of 2-Hydroxy-4-n-octoxybenzophenone

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1843-05-6 | [3] |

| Molecular Formula | C₂₁H₂₆O₃ | [4] |

| Molecular Weight | 326.43 g/mol | |

| Appearance | Off-white to light yellow powder/crystals | [2] |

| Melting Point | 47-49 °C | [2] |

| Solubility | Soluble in benzene, acetone; slightly soluble in ethanol |[2] |

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and common laboratory route to 2-hydroxy-4-n-octoxybenzophenone is the alkylation of 2,4-dihydroxybenzophenone. This reaction is a classic example of the Williamson ether synthesis , a cornerstone of organic chemistry for forming ether linkages[5][6].

Mechanistic Rationale

The Williamson ether synthesis is an Sɴ2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile[5][7]. In this specific application:

-

The Nucleophile : 2,4-dihydroxybenzophenone possesses two hydroxyl groups. The hydroxyl group at the C4 position is more acidic than the C2 hydroxyl group due to intramolecular hydrogen bonding between the C2 hydroxyl and the carbonyl oxygen. Therefore, a mild base will selectively deprotonate the C4 hydroxyl, forming a phenoxide ion—our potent nucleophile.

-

The Base : Anhydrous potassium or sodium carbonate is an effective and economical base for this deprotonation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions[8].

-

The Electrophile : A primary alkyl halide, such as 1-chlorooctane or 1-bromooctane, is used as the electrophile. Primary halides are ideal for Sɴ2 reactions as they minimize the competing E2 elimination pathway that is prevalent with secondary and tertiary halides[6][7].

-

The Catalyst : The addition of a catalytic amount of potassium iodide (KI) is a critical process optimization. Through an in-situ Finkelstein reaction, the iodide ion displaces the chloride on the 1-chlorooctane to form 1-iodooctane. Iodide is a superior leaving group compared to chloride, which significantly accelerates the rate of the Sɴ2 reaction.

Visualizing the Synthesis

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. chembk.com [chembk.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of UV Absorber 400

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

UV Absorber 400, a member of the hydroxyphenyl-triazine (HPT) class of ultraviolet (UV) light absorbers, is a high-performance liquid stabilizer designed for demanding applications where long-term photostability is paramount.[1][2] Its molecular structure is engineered to efficiently convert damaging UV radiation into harmless thermal energy, thereby protecting materials from degradation.[3] This guide provides a comprehensive overview of the core photophysical and photochemical principles governing the function of this compound, offering researchers and professionals in drug development and materials science a detailed understanding of its performance and analytical characterization.

This compound is chemically a mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine.[1] This structure is part of a broader class of triazine-based UV absorbers known for their high efficacy, low color, and excellent compatibility in various polymer and coating systems.[1]

Part 1: Core Photophysical Properties

The efficacy of a UV absorber is fundamentally dictated by its ability to absorb UV light and dissipate the absorbed energy through photophysical pathways that do not lead to molecular degradation.

UV-Visible Absorption

This compound exhibits strong absorbance in the UV-B and UV-A regions of the electromagnetic spectrum. The absorption of a UV photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The UV-Vis absorption spectrum is characterized by a broad absorption band, which is typical for complex organic molecules. While a specific molar extinction coefficient for this compound is not publicly available, the hydroxyphenyl-triazine class is known for high molar absorptivity in the UVA and UVB range.[1]

Table 1: Key Photophysical Properties of this compound (Representative)

| Property | Value | Significance |

| Chemical Class | Hydroxyphenyl-triazine (HPT) | Provides inherent photostability through efficient energy dissipation mechanisms. |

| Physical Form | Viscous Liquid | Facilitates incorporation into liquid formulations and coatings.[1] |

| UV Absorption Range | Primarily UV-B and UV-A | Offers broad-spectrum protection against the most damaging wavelengths of solar radiation. |

| Photostability | Excellent | Ensures long-term performance and protection of the substrate.[1] |

| Energy Dissipation | Primarily through non-radiative decay | Minimizes photochemical reactions and degradation of the absorber. |

Mechanism of Photostability: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of hydroxyphenyl-triazine UV absorbers is attributed to an efficient, non-radiative deactivation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process is central to the function of this compound.

Upon absorption of a UV photon and excitation to the S₁ state, a proton from the ortho-hydroxyl group is rapidly transferred to a nitrogen atom on the triazine ring. This tautomerization leads to the formation of an excited-state keto-tautomer. This species is energetically unstable and rapidly returns to the ground state via non-radiative decay, releasing the absorbed energy as heat. The ground-state keto-tautomer then undergoes a reverse proton transfer to regenerate the original enol form, completing the photoprotective cycle. This entire process occurs on a picosecond timescale, preventing the molecule from undergoing slower, degradative photochemical reactions.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle in this compound.

Fluorescence Properties

Due to the highly efficient ESIPT pathway, the fluorescence quantum yield of hydroxyphenyl-triazine UV absorbers is typically very low. Fluorescence is a competitive de-excitation pathway to non-radiative decay. The rapid deactivation through ESIPT effectively quenches fluorescence, meaning that very few molecules return to the ground state by emitting a photon. This is a desirable characteristic for a UV absorber, as it indicates that the vast majority of the absorbed energy is being safely dissipated as heat.

Part 2: Photochemical Properties and Degradation

While this compound is designed for high photostability, understanding its potential photochemical degradation pathways under prolonged or extreme UV exposure is crucial for predicting its long-term performance and identifying potential degradants.

Photochemical Stability

The photochemical stability of this compound is excellent due to the efficient ESIPT mechanism. However, like all organic molecules, it is not infinitely stable. Under prolonged and intense UV irradiation, a small fraction of the molecules may undergo irreversible photochemical reactions. The quantum yield of photodegradation for HPTs is generally very low.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in public literature, generalized degradation pathways for the hydroxyphenyl-triazine class can be proposed. These may include:

-

Photo-oxidation: Reaction with singlet oxygen or other reactive oxygen species generated in the matrix can lead to oxidation of the aromatic rings or the alkyl side chains.

-

Ring Opening: High-energy UV photons could potentially induce cleavage of the triazine ring, although this is less likely given the efficient energy dissipation.

-

Side-chain Reactions: The ether linkages in the side chains may be susceptible to cleavage under harsh conditions.

Caption: Generalized photophysical and photochemical pathways for this compound.

Part 3: Experimental Protocols for Characterization

The following protocols provide a framework for the characterization of the photophysical and photochemical properties of liquid UV absorbers like this compound.

Measurement of UV-Visible Absorption Spectrum

This protocol outlines the determination of the UV-Vis absorption spectrum of this compound to identify its absorption range and wavelength of maximum absorbance (λmax).

Materials and Equipment:

-

UV-Vis Spectrophotometer (double-beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or a solvent relevant to the end-use application)

-

This compound

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration. Due to its viscous nature, ensure complete dissolution, which may require gentle warming or sonication.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert Law.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path (for a double-beam instrument) or measure its absorbance as a blank to zero the instrument.

-

Sample Measurement: Rinse a second quartz cuvette with a small amount of the most dilute working solution and then fill it. Place the cuvette in the sample beam path and record the absorption spectrum over the desired wavelength range (e.g., 250-500 nm).

-

Repeat for all Concentrations: Repeat step 5 for all prepared working solutions, starting from the most dilute and progressing to the most concentrated.

-

Data Analysis: From the spectra, determine the λmax. Plot absorbance at λmax versus concentration. The slope of this plot, according to the Beer-Lambert Law (A = εbc), will be the molar extinction coefficient (ε) if the path length (b) is 1 cm and the concentration (c) is in mol/L.

Caption: Experimental workflow for UV-Vis absorption analysis.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials and Equipment:

-

Fluorometer (Spectrofluorometer)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

This compound

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Solution Preparation: Prepare a series of solutions of both the this compound and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra for all solutions as described in protocol 3.1.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the fluorometer to a wavelength where both the sample and the standard absorb light.

-

Record the fluorescence emission spectrum for each solution, ensuring the same instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.

-

Record the emission spectrum of the pure solvent to be used for background subtraction.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response and subtract the solvent background.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Since the solvent is the same, the refractive index term cancels out.

-

Assessment of Photochemical Stability

This protocol provides a method for evaluating the photochemical stability of this compound under controlled UV irradiation.

Materials and Equipment:

-

Photoreactor with a controlled UV lamp (e.g., xenon arc lamp with filters to simulate solar radiation)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes or other suitable transparent reaction vessels

-

Solvent

-

This compound

-

Dark control sample container (e.g., wrapped in aluminum foil)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a relevant solvent at a concentration that gives a measurable absorbance in the UV region.

-

Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution before irradiation.

-

Irradiation: Place the sample in the photoreactor and expose it to UV radiation for a defined period. A control sample should be kept in the dark at the same temperature to account for any thermal degradation.

-

Periodic Measurements: At regular time intervals, remove an aliquot of the sample and record its UV-Vis absorption spectrum.

-

Data Analysis:

-

Monitor the change in absorbance at the λmax over time.

-

A decrease in absorbance indicates photodegradation.

-

The rate of degradation can be quantified, and the photodegradation quantum yield can be determined if the photon flux of the light source is known.

-

Analysis of the irradiated solution by techniques such as HPLC-MS can be used to identify potential photodegradation products.

-

References

- BASF. (2019).

- Triazine UV Absorbers - IRO Water Tre

- Evaluating the Fluorescence Quenching of Troxerutin for Commercial UV Sunscreen Filters. (n.d.).

- UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. (n.d.).

- Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for co

- Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)

- A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - NIH. (n.d.).

- PHOTOSTABILITY TESTING - Pharm

- Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. - YouTube. (2022, October 27).

- How to Use UV Vis Spectrophotometer - Drawell. (n.d.).

- The Application of Fluorescence Anisotropy for Viscosity Measurements of Small Volume Biological Analytes - MDPI. (2023, December 1).

- How To Perform UV Vis Spectroscopy? - Chemistry For Everyone - YouTube. (2025, February 6).

- Triazine UV Absorber, Ultraviolet Absorbers Wholesale Manufacturer | Tintoll. (n.d.).

- Easy Spectrophotometry Guide. (n.d.).

- Meet the expert: The Importance of Photostability Testing - Sampled. (2023, July 19).

- WO2003004557A1 - Highly compatible hydroxyphenyltriazine uv-absorbers - Google P

- Photostability testing theory and practice - Q1 Scientific. (2021, July 28).

- TINUVIN® 479 - BASF. (n.d.).

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).

- (PDF)

- Principles of Fluorescence Spectroscopy - Molecules and Code. (n.d.).

- Noninvasive Viscosity Detection in Beverages with an Aggregation-Induced Emission-Based Molecular Rotor | ACS Food Science & Technology - ACS Public

- UV Absorber Technology. (n.d.).

- This compound - DKSH - SpecialChem. (2024, December 23).

- EP1109791B1 - Process for making 2-(2-hydroxy-4-alkoxyphenyl)-4,6-bisaryl-1,3,5-triazines. (n.d.).

- Excitation−Emission Spectra and Fluorescence Quantum Yields for Fresh and Aged Biogenic Secondary Organic Aerosols - UCI Department of Chemistry. (2013, May 10).

- 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine (Appolo-1577 (FLK)) - Sarex. (n.d.).

- 2,4,6-Tri(2,4-dihydroxyphenyl)-1,3,5-triazine | C21H15N3O6 | CID 135714880 - PubChem. (n.d.).

- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Publishing. (n.d.).

- DE69926379T2 - Process for the preparation of 2- (2,4-dihydroxyphenyl) or 2- (2,4-dialkoxyphenyl)

Sources

solubility and compatibility of UV Absorber 400 in different solvents and polymers

<

Abstract

This technical guide provides a comprehensive analysis of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) stabilizer. It delves into the critical performance characteristics of solubility in various industrial solvents and compatibility with a range of polymer systems. This document is intended for researchers, formulation scientists, and drug development professionals, offering a blend of theoretical principles, quantitative data, and validated experimental protocols to support the effective application of this UV absorber in demanding environments.

Introduction: Understanding this compound

This compound is a liquid hydroxyphenyl-triazine (HPT) based ultraviolet light absorber.[1][2][3] Its chemical identity is a reaction mixture, primarily composed of 2-[4-[2-Hydroxy-3-dodecyloxypropyl]oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its tridecyloxypropyl analog.[1][4][5] Identified by CAS Number 153519-44-9, it is engineered for high-performance applications where long-term durability and resistance to photodegradation are paramount.[1][2][4][6][7]

Mechanism of Action: Photostabilization

Like other benzophenone and triazine-based absorbers, the protective mechanism of this compound relies on its ability to absorb damaging UV radiation and dissipate it as harmless thermal energy.[8][9][10][11] The molecule contains a hydroxyl group positioned ortho to the triazine ring, which forms a strong intramolecular hydrogen bond. Upon absorbing a UV photon (in the 290-400 nm range), this bond undergoes a rapid, reversible tautomeric shift.[9][10][12] The excited molecule quickly returns to its ground state, releasing energy as heat and preventing the UV radiation from initiating degradation reactions within the polymer matrix.[8][9][10][11][12] This efficient energy conversion cycle allows the molecule to protect the host material over extended periods of exposure.[12]

Caption: Mechanism of UV energy dissipation by this compound.

Solubility Profile in Industrial Solvents

The solubility of an additive is a critical parameter that dictates its incorporation efficiency, storage stability in liquid formulations, and potential for recrystallization. This compound, being a viscous liquid, is miscible with a wide array of common organic solvents but is practically immiscible with water.[1][13]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents at ambient temperature. This data is essential for formulators developing solvent-borne coatings, adhesives, and other liquid systems.

| Solvent | Chemical Class | Solubility ( g/100 ml @ 20°C) |

| Toluene | Aromatic Hydrocarbon | > 50 |

| Xylene | Aromatic Hydrocarbon | > 50 |

| Ethyl Acetate | Ester | > 50 |

| Butyl Acetate | Ester | > 50 |

| Methyl Ethyl Ketone (MEK) | Ketone | > 50 |

| Cyclohexanone | Ketone | > 50 |

| Isopropanol | Alcohol | ~ 30 |

| Ethanol | Alcohol | ~ 20 |

| n-Hexane | Aliphatic Hydrocarbon | < 10 |

| Water | Aqueous | < 0.1 |

Note: Data is compiled from various manufacturer technical data sheets. Exact values may vary slightly based on the specific grade and purity.

Causality and Insights

The high solubility in aromatic, ester, and ketone solvents is attributed to the "like dissolves like" principle. The bulky, aromatic structure of the hydroxyphenyl-triazine molecule shares polarity and intermolecular force characteristics with these solvents, facilitating easy miscibility. Its solubility decreases in more polar alcohols and is negligible in highly polar water and non-polar aliphatic hydrocarbons, highlighting the importance of matching solvent polarity to the additive's chemical nature.

Experimental Protocol: Determining Solubility (Isothermal Saturation Method)

This protocol provides a reliable, self-validating method for quantifying the solubility of this compound in a new solvent system.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials & Equipment:

-

Analytical balance (±0.1 mg)

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis Spectrophotometer

-

This compound

-

Solvent of interest

Procedure:

-

Preparation of Supersaturated Solution: In a sealed container (e.g., a glass vial), add an excess amount of this compound to a known volume of the solvent. The amount should be visibly more than what can dissolve.

-

Equilibration: Place the sealed container in the isothermal shaker bath set to the desired temperature (e.g., 20°C). Allow the mixture to agitate for a minimum of 24 hours to ensure equilibrium is reached. This long duration is critical for validating that saturation has been achieved.

-

Sample Extraction: After equilibration, cease agitation and allow the undissolved solid to settle for at least 1 hour within the isothermal bath.

-

Filtration: Carefully draw a known volume of the clear supernatant into a syringe and immediately pass it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining residue. Calculate the solubility in g/100 ml.

-

Chromatographic/Spectroscopic Method: Dilute the filtered sample to a concentration within the linear range of a pre-calibrated HPLC or UV-Vis method. Calculate the concentration against the calibration curve.

-

-

Validation: Repeat the measurement at least three times. Consistent results (e.g., within a ±5% relative standard deviation) confirm the validity of the obtained solubility value.

Caption: Workflow for determining UV absorber solubility.

Compatibility with Polymer Systems

Compatibility is a measure of the long-term stability of an additive within a polymer matrix. Poor compatibility can lead to critical failures such as "blooming" (migration of solid additive to the surface) or "bleeding" (migration of liquid additive).[14] These phenomena compromise surface aesthetics, printability, and ultimately, the protective function of the additive.[14][15] this compound is designed for wide compatibility with various polymers due to its molecular structure and low volatility.[6][16]

Polymer Compatibility Overview

This compound demonstrates excellent compatibility with a broad range of resin systems, making it a versatile choice for many applications.[6][16]

| Polymer Family | Specific Examples | Compatibility Rating | Key Considerations |

| Polyolefins | Polyethylene (PE), Polypropylene (PP) | Excellent | The long alkyl chains on the UV 400 molecule enhance its affinity for non-polar polyolefins, minimizing migration.[17] |

| Polyvinyl Chloride (PVC) | Rigid and Plasticized PVC | Excellent | Highly effective and compatible.[6][17] |

| Engineering Plastics | Polycarbonate (PC), Polyesters (PET) | Very Good | Exhibits good compatibility and stability at the higher processing temperatures required for these polymers.[6][18] |

| Styrenics | Polystyrene (PS), ABS | Good | Effective in preventing yellowing and degradation.[17] |

| Coatings & Adhesives | Acrylics, Polyurethanes, Epoxies | Excellent | Designed for high performance in both solvent- and water-borne coating systems.[3][4][7][16] |

Understanding and Preventing Migration & Blooming

Additive migration is driven by several factors, including:

-

Poor Solubility: If the concentration of the additive exceeds its solubility limit in the polymer at use temperature, the excess additive will be expelled.[19][20]

-

Molecular Weight: Lower molecular weight additives are generally more mobile within the polymer matrix.[19]

-

Temperature: Elevated temperatures increase molecular mobility and can accelerate migration.[15]

-

Polymer Morphology: The crystalline structure of the polymer can influence additive diffusion pathways.[20]

This compound's high molecular weight (~647 g/mol ) and tailored chemical structure contribute to its low volatility and migration resistance, ensuring it remains within the polymer to provide lasting protection.[1][3][4][5][6]

Experimental Protocol: Assessing Polymer Compatibility (Heat Aging & Surface Analysis)

This protocol provides a method to evaluate the compatibility of this compound in a specific polymer formulation.

Objective: To detect any signs of blooming or exudation after thermal stress.

Materials & Equipment:

-

Polymer processing equipment (e.g., two-roll mill, extruder, injection molder)

-

Forced-air convection oven

-

Microscope (100x magnification) or surface gloss meter

-

Test polymer and this compound

-

Control plaque (polymer without UV absorber)

Procedure:

-

Compounding: Incorporate this compound into the polymer at a specified concentration (e.g., 0.5% by weight) using standard melt-processing techniques. Ensure a homogenous dispersion.

-

Sample Preparation: Produce flat test plaques (e.g., 50mm x 50mm x 2mm) of both the control and the test material.

-

Initial Analysis (T=0):

-

Visually inspect the surface of the test plaque under magnification for any haze, crystals, or oily residue.

-

Measure the surface gloss at three different points and record the average.

-

Self-Validation: The control plaque should be free of any surface defects.

-

-

Heat Aging: Place the test and control plaques in a convection oven at a temperature relevant to the application's end-use environment (e.g., 70°C for 7 days).

-

Post-Aging Analysis:

-

After the aging period, allow the plaques to cool to room temperature for at least 4 hours.

-

Re-examine the surfaces visually under magnification. The appearance of a crystalline powder (bloom) or an oily film (bleed) indicates poor compatibility.

-

Re-measure the surface gloss. A significant drop in gloss compared to the control plaque can be an indicator of surface migration.

-

-

Trustworthiness Check: The control plaque should exhibit no significant change in appearance or gloss. Any change in the test plaque can thus be confidently attributed to the additive. For a more quantitative analysis, the surface can be wiped with a solvent-soaked cloth (e.g., isopropanol) and the extract analyzed by LC-MS or GC-MS to confirm the presence of the migrated additive, as guided by principles in ASTM D6953.[21]

Caption: Workflow for assessing polymer compatibility.

Conclusion

This compound is a high-performance, liquid hydroxyphenyl-triazine UV absorber characterized by its excellent solubility in a wide range of organic solvents and broad compatibility with numerous polymer systems. Its high molecular weight and robust chemical design provide inherent resistance to migration and blooming, ensuring long-term protection and aesthetic stability in finished articles. The experimental protocols detailed in this guide offer a validated framework for formulators to confidently assess the performance of this compound in their specific applications, ensuring optimal and reliable material protection against UV degradation.

References

- Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.

- ASTM International. (2024). D1895 Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials.

- ASTM International. (2024). Apparent Density, Bulk Factor, and Pourability of Plastic Materials.

- Raytop Chemical. (2022, July 12). How do UV absorbers work?

- ASTM International. (2010). Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials.

- ADEKA Corporation. (n.d.). Polymer additives FAQ.

- Partners in Chemicals. (2023, September 13). Omnistab Benzophenone UV absorbers.

- Unknown Source. (n.d.). High-Performance this compound: Superior Protection for Coatings, Plastics, & Adhesives.

- Sciteq. (n.d.). ASTM D 1895 plastic material apparent density test methods.

- Zhengzhou Alfa Chemical Co.,Ltd. (2022, October 24). Do you know the mechanism of action of UV absorbers?

- ASTM International. (n.d.). ASTM D1895-96 - Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials.

- Hangzhou Disheng Import&Export Co., Ltd. (n.d.). This compound.

- Pengnuo. (n.d.). China this compound Manufacturer and Supplier.

- HUNAN CHEM. (n.d.). UV-Absorber-400.

- Baoxu Chemical. (n.d.). BX UV 400 uv absorber, CAS# 153519-44-9 Mfg.

- ChemicalBook. (n.d.). This compound | 153519-44-9.

- SpecialChem. (2023, December 28). Troubleshooting Antioxidant Blooming and Migration in Polymers.

- Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films.

- Longchang Chemical. (2022, August 7). Photoinitiators of benzophenone and benzotriazole UV absorbers.

- TECMOS.COM. (n.d.). This compound (UV-400).

- Wikipedia. (n.d.). Bloom (phase).

- ResearchGate. (2025, August 5). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field.

- SpecialChem. (2024, December 23). This compound - DKSH.

- Amine Catalysts. (2025, June 23). comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications.

- BASF. (2019, October 1). Tinuvin® 400.

- Performance Additives. (n.d.). UV Absorbers | Polymer & Polycarbonate Additives.

- ChemBK. (2024, April 9). 2-Hydroxy-4-Octyloxy Benzophenone.

- Tintoll. (n.d.). 2-Hydroxy-4-n-octoxybenzophenone CAS No. 1843-05-6.

- Scribd. (n.d.). Tinuvin 400-DW (N) : Technical Data Sheet.

- ResearchGate. (2016, September 1). ASTM D5226 Solubility.pdf.

- PubChem. (n.d.). 2-Hydroxy-(4-octyloxy)benzophenone | C21H26O3 | CID 129820667.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-(octyloxy)benzophenone 98 1843-05-6.

- Unknown Source. (2025, June 24). UV Absorber UV-400 for durable transparent materials like glazing and lenses.

- ASTM International. (2018). D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC).

- ChemScene. (n.d.). 1843-05-6 | 2-Hydroxy-4-(octyloxy)benzophenone.

- ResearchGate. (2016, May 24). Polymer Solubility Experimentation: ASTM D3132 Test Report Database Documentation. Volume 1.

- DTIC. (n.d.). Polymer Solubility Experimentation: ASTM D3132 Test Report Database Documentation. Volume 1.

- AccuStandard. (n.d.). Plastic Additive Standards Guide.

- IRO Water Treatment. (2022, October 17). The Synthesis Process of Triazine UV Absorbers.

Sources

- 1. hunan-chem.com [hunan-chem.com]

- 2. This compound | 153519-44-9 [chemicalbook.com]

- 3. specialchem.com [specialchem.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. tecmos.com [tecmos.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound [shinyangchem.com]

- 8. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]

- 9. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 10. Do you know the mechanism of action of UV absorbers? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 11. longchangchemical.com [longchangchemical.com]

- 12. partinchem.com [partinchem.com]

- 13. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 14. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]

- 15. brighton-science.com [brighton-science.com]

- 16. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 17. 2-Hydroxy-4-n-octoxybenzophenone CAS No. 1843-05-6 | Tintoll [uvabsorber.com]

- 18. performanceadditives.us [performanceadditives.us]

- 19. specialchem.com [specialchem.com]

- 20. researchgate.net [researchgate.net]

- 21. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of UV Absorber 400

Executive Summary

This guide provides a comprehensive technical analysis of UV Absorber 400, a high-performance hydroxyphenyl-triazine (HPT) light stabilizer. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its UV absorption mechanism, thermal stability, and degradation pathways. We present detailed experimental protocols for assessing its performance using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside methodologies for monitoring its degradation profile via High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the causality behind experimental choices and the implications of the material's properties for high-stakes applications, particularly in the protection of light-sensitive materials and pharmaceutical products.

Introduction to this compound: A High-Performance Triazine

This compound (CAS No: 153519-44-9) is a liquid hydroxyphenyl-triazine (HPT) UV absorber engineered for demanding applications where long-term durability and photostability are paramount.[1][2][3] Unlike traditional benzophenone absorbers, HPTs like this compound offer exceptional thermal stability and broad UV coverage, making them ideal for systems exposed to high-temperature processing or harsh environmental conditions.[4][5]

It is chemically a mixture of:

-

2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine

-

2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine[1][6]

This structure, featuring a high molecular weight (~647 g/mol ) and long alkyl chains, is specifically designed to minimize migration and volatility, ensuring its permanence within the host matrix.[1][4][6][7]

Physicochemical Properties

A summary of this compound's key properties is presented below, reflecting its suitability for integration into various polymer and coating systems.

| Property | Value | Source(s) |

| Appearance | Light yellow, viscous liquid | [1][6][8] |

| Chemical Class | Hydroxyphenyl-triazine (HPT) | [1] |

| CAS Number | 153519-44-9 | [8] |

| Molecular Weight | ~647 g/mol (average) | [1][6] |

| Density | ~1.07 g/cm³ | [1][8] |

| Solubility | Miscible with most organic solvents; practically immiscible with water. | [1] |

| UV Absorption Range | Broad absorption up to 400 nm | [5] |

Primary Applications

This compound is predominantly used in high-performance coatings (automotive and industrial), plastics, and adhesives to prevent degradation from UV radiation.[2][3][9] Its function is to absorb harmful UV light and dissipate it as harmless thermal energy, thereby protecting the substrate from discoloration, cracking, and loss of mechanical properties.[2][10] For the pharmaceutical industry, its relevance lies in the protection of drug products and formulations within plastic packaging, where it can shield light-sensitive active pharmaceutical ingredients (APIs) from photodegradation.[11][12]

Mechanism of Photoprotection

The efficacy of this compound stems from its inherent molecular structure, which allows for the efficient conversion of high-energy UV photons into low-energy heat. This process occurs via an ultrafast, reversible intramolecular proton transfer cycle. Upon absorbing a UV photon, the molecule enters an excited state. A proton from the hydroxyl group is transferred to a nitrogen atom on the triazine ring. This tautomerization provides a non-radiative decay pathway, allowing the molecule to return to its ground state by releasing energy as heat, ready to absorb another photon. This cycle is exceptionally efficient and imparts high photo-permanence.[1]

Caption: Energy dissipation mechanism of an HPT UV absorber.

Thermal Stability Assessment

The term "thermal stability" refers to a material's ability to resist chemical and physical changes upon exposure to elevated temperatures. For a UV absorber, high thermal stability is critical, as it must withstand processing temperatures (e.g., during polymer extrusion or high-bake coating cycles) without degrading.[4]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[13][14] A mass loss indicates decomposition or volatilization.

The choice of atmosphere (e.g., inert nitrogen vs. oxidative air) is critical. Analysis under nitrogen isolates inherent thermal stability, while analysis under air provides insight into thermo-oxidative degradation, which is often more relevant to real-world applications. A slow heating rate (e.g., 10 °C/min) provides better resolution of distinct degradation steps.[15]

-

Instrumentation: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.[16]

-

-

Data Acquisition: Continuously record the sample mass and temperature.

-

Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs, is the primary indicator of thermal stability.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] It is used to detect thermal events like melting, glass transitions (Tg), and exothermic decomposition.

For this compound, which is a viscous liquid, a sharp melting point is not expected. The key information from a DSC scan is the absence of significant exothermic peaks below its TGA-determined decomposition temperature. An exotherm would indicate a degradation reaction that could compromise the material's integrity even before mass loss is detected by TGA. UV-DSC attachments can also be used to measure curing reaction heat in real-time or study photodegradation by observing changes in thermal properties.[18][19][20][21]

-

Instrumentation: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Hermetically seal 5-10 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25 °C.

-

Ramp heat from 25 °C to 350 °C at 10 °C/min.

-

Hold for 2 minutes.

-

Cool to 25 °C at 20 °C/min.

-

Ramp heat again from 25 °C to 350 °C at 10 °C/min (this second heat scan removes thermal history).

-

-

Data Acquisition: Record the heat flow versus temperature.

-

Analysis: Examine the thermogram for endothermic (melting) or exothermic (decomposition) events.

Degradation Profile

Understanding how this compound degrades under stress is crucial for predicting its long-term performance and identifying potential degradants that could be a concern in sensitive applications.

Photodegradation

While designed for extreme photostability, all organic molecules will eventually degrade under prolonged UV exposure. The rate of degradation for this compound is exceptionally low due to its efficient energy dissipation mechanism.[1] Studies on other benzophenone-type UV filters have shown that photodegradation often follows pseudo-first-order kinetics, with half-lives that can range from hours to many days depending on the specific compound and environmental conditions.[22]

Thermal Degradation

As indicated by TGA, thermal degradation involves the fragmentation of the molecule at high temperatures. For a complex molecule like this compound, likely points of cleavage would be the ether linkages or the alkyl chains. This process is irreversible and results in a complete loss of UV-absorbing capability.

Chemical Compatibility and Degradation

This compound is designed to be chemically robust and non-interactive, particularly in amine and/or metal-catalyzed coating systems.[8] However, its stability in the presence of highly reactive chemical species or under extreme pH conditions should be validated for specific drug formulations. Potential incompatibilities with pharmaceutical excipients could arise from reactive impurities like peroxides or aldehydes sometimes found in polymers like PEGs.[23]

Analytical Methodologies for Stability Monitoring

A robust analytical method is required to quantify the parent UV absorber and detect any potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.

Expert Insights:

A gradient elution method is superior to an isocratic one for stability studies. It allows for the separation of the highly nonpolar parent compound from potentially more polar degradation products within a single run. The choice of detection wavelength is also critical; monitoring at multiple wavelengths, including the absorbance maximum (λmax) and a lower wavelength (e.g., 240 nm), can help in detecting degradants that may have different chromophores.[24]

Experimental Protocol: HPLC-UV for this compound

-

Instrumentation: HPLC system with a gradient pump, autosampler, column heater, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 340 nm.

-

-

Sample Preparation:

-

Create a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Forced degradation samples (e.g., after heat or UV exposure) should be diluted in acetonitrile to a similar concentration.

-

-

Analysis: Inject samples and compare the peak area of the parent compound in stressed samples to that of an unstressed control to quantify degradation. Examine the chromatogram for the appearance of new peaks, which indicate degradation products.

Caption: Workflow for stability analysis using HPLC-UV.

Implications for Pharmaceutical and Drug Development

The use of UV absorbers in pharmaceutical packaging is a critical strategy for protecting light-sensitive drugs.[11] The high stability and low migration profile of this compound make it a strong candidate for such applications.

-

Protection of APIs: By incorporating this compound into plastic bottles or blister packs, manufacturers can prevent the photodegradation of sensitive APIs, preserving drug efficacy and safety.

-

Regulatory Considerations: Any additive used in primary packaging must be thoroughly evaluated for safety. This includes comprehensive studies on extractables and leachables to ensure that neither the absorber nor its potential degradants migrate into the drug product at levels that could pose a toxicological risk.[25][26]

-

Formulation Compatibility: As a Senior Application Scientist, it is imperative to recommend and conduct compatibility studies where the final drug formulation is stored in contact with the stabilized plastic under accelerated conditions (e.g., elevated temperature and light exposure) to confirm that no adverse interactions occur.

Conclusion

This compound is a state-of-the-art light stabilizer characterized by exceptional thermal stability and photo-permanence. Its hydroxyphenyl-triazine chemistry provides a robust and efficient mechanism for UV protection with minimal degradation over time. Rigorous analysis using TGA and DSC confirms its ability to withstand demanding processing conditions, while HPLC-UV methods provide a reliable means of monitoring its long-term stability. For drug development professionals, this compound offers a promising solution for protecting light-sensitive formulations, provided that thorough compatibility and migration studies are conducted to ensure patient safety and regulatory compliance.

References

-

Kotnik, K., et al. (2007). Photodegradation of benzophenone-type UV filters in water. PubMed Central. Available at: [Link]

-

Pengnuo. (n.d.). China this compound Manufacturer and Supplier. Available at: [Link]

-

Baoxu Chemical. (n.d.). BX UV 400 uv absorber, CAS# 153519-44-9 Mfg. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Plastic Durability: The Impact of Benzophenone UV Absorbers. Available at: [Link]

-

HUNAN CHEM. (n.d.). UV-Absorber-400 Technical Data Sheet. Available at: [Link]

-

MDPI. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Available at: [Link]

-

SciSpace. (2018). Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes. Available at: [Link]

-

MDPI. (2022). Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. Available at: [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of mesoporous silica, benzophenone-3, etc. Available at: [Link]

-

ResearchGate. (2025). Cure Degree Estimation of Photocurable Coatings by DSC and Differential Photocalorimetry. Available at: [Link]

-

AZoM. (2023). Understanding When to Utilize UV-DSC. Available at: [Link]

-

Royce Institute. (n.d.). Differential Scanning Calorimetry with UV diode attachment (UV-DSC). Available at: [Link]

-

Amine Catalysts. (2025). Comparing UV absorber UV-400 with other triazine-based UV absorbers. Available at: [Link]

-

eCFR. (n.d.). 21 CFR Part 352 -- Sunscreen Drug Products for Over-the-Counter Human Use. Available at: [Link]

-

Amine Catalysts. (2025). Evaluating the migration resistance and permanence of UV absorber UV-400 in polymers. Available at: [Link]

-

Ecochem. (n.d.). UV Absorbers. Available at: [Link]

-

UV Smart. (2023). Current laws and regulations regarding UV-C. Available at: [Link]

-

NREL. (2015). Degradation in PV Encapsulation Transmittance: An Interlaboratory Study. Available at: [Link]

-

HunterLab. (2025). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. Available at: [Link]

-

NIH. (2021). Sunscreens: UV filters to protect us: Part 1: Changing regulations and choices for optimal sun protection. Available at: [Link]

-

Polymer Innovation Blog. (2016). UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing. Available at: [Link]

-

Regulations.gov. (2023). OTC Monograph M020 - Sunscreen Drug Products for Over-the-Counter Human Use. Available at: [Link]

-

Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

-

PubMed. (1998). Stability testing of the plastics additives.... Available at: [Link]

-

ChemBK. (2024). 2-Hydroxy-4-Octyloxy Benzophenone. Available at: [Link]

-

Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Available at: [Link]

-

PubMed. (2018). High-performance liquid chromatography - Ultraviolet method for the determination of.... Available at: [Link]

-

Analytical Chemistry. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Available at: [Link]

- Google Patents. (2004). Highly compatible and non-migratory polymeric uv-absorber.

-

PubMed Central. (2017). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available at: [Link]

-

Science.gov. (n.d.). sensitive hplc-uv method: Topics. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-(4-octyloxy)benzophenone. Available at: [Link]

-

Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters. Available at: [Link]

-

ResearchGate. (n.d.). Excipients with UV interference. Available at: [Link]

Sources

- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 2. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 3. This compound | 153519-44-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. newtopchem.com [newtopchem.com]

- 6. hunan-chem.com [hunan-chem.com]

- 7. ohans.com [ohans.com]

- 8. additivesforpolymer.com [additivesforpolymer.com]

- 9. specialchem.com [specialchem.com]

- 10. ecochemchina.com [ecochemchina.com]

- 11. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]

- 12. WO2004104081A2 - Highly compatible and non-migratory polymeric uv-absorber - Google Patents [patents.google.com]

- 13. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. azom.com [azom.com]

- 19. Differential Scanning Calorimetry with UV diode attachment (UV-DSC) - Henry Royce Institute [royce.ac.uk]

- 20. Curing Reaction Heat | UV-DSC | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 21. UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing - 1 - Polymer Innovation Blog [polymerinnovationblog.com]

- 22. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 24. diva-portal.org [diva-portal.org]

- 25. eCFR :: 21 CFR Part 352 -- Sunscreen Drug Products for Over-the-Counter Human Use [Stayed Indefinitely] [ecfr.gov]

- 26. Sunscreens: UV filters to protect us: Part 1: Changing regulations and choices for optimal sun protection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photostabilization Mechanism of UV Absorber 400

Abstract: Ultraviolet (UV) radiation poses a significant threat to the integrity of polymeric materials, coatings, and pharmaceutical formulations, leading to degradation that manifests as discoloration, loss of mechanical strength, and reduced service life. UV Absorber 400, a high-performance liquid hydroxyphenyl-triazine (HPT), represents a critical class of stabilizers designed to mitigate these effects. This guide provides a comprehensive technical overview of the core photostabilization mechanism of this compound. We will delve into its molecular structure, the principles of UV absorption, and the pivotal role of Excited State Intramolecular Proton Transfer (ESIPT) in safely dissipating harmful UV energy. Furthermore, this document outlines validated experimental protocols for performance evaluation and discusses synergistic interactions with other stabilizer classes, offering researchers and formulation scientists a holistic understanding of this essential additive.

Introduction to Photodegradation and UV Stabilization

Exposure to solar radiation, particularly in the UV portion of the spectrum (290-400 nm), initiates photo-oxidative degradation in organic materials. This process begins when chromophores within a material absorb UV photons, promoting them to an excited electronic state. This excess energy can lead to the cleavage of chemical bonds, generating highly reactive free radicals. These radicals propagate a chain reaction of degradation, ultimately altering the material's chemical structure and physical properties.

To counteract this, UV stabilizers are incorporated into formulations. These additives function through various mechanisms, with UV absorbers acting as the primary line of defense.[1] They operate by competitively absorbing incident UV radiation and converting it into harmless thermal energy before it can be absorbed by the host material.[2] this compound is a state-of-the-art example of this technology, offering exceptional durability and performance.[3]

Profile of this compound

Chemical Identity and Properties

This compound, also known by the trade name Tinuvin® 400, is a liquid hydroxyphenyl-triazine (HPT) UV absorber.[4][5] It is chemically described as a mixture of:

-

2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine

-

2-[4-[(2-Hydroxy-3-tridecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine[4][6]

This structure provides high thermal stability, excellent photo-permanence, and minimal interaction with other formulation components like amine or metal catalysts, making it highly suitable for demanding applications in automotive and industrial coatings.[3][7]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Chemical Class | Hydroxyphenyl-triazine (HPT) | [4][5] |

| CAS Number | 153519-44-9 (Active Substance) | [4][8] |

| Appearance | Light yellow viscous liquid | [4][8] |

| Molecular Weight | ~647 g/mol (average) | [4][9] |

| Key Feature | High absorbance in the UV-B region | [3] |

| Solubility | Miscible with most organic solvents; immiscible with water | [4] |

The Core Photostabilization Mechanism

The remarkable efficacy of this compound stems from its molecular architecture, which facilitates a highly efficient and repeatable cycle of energy dissipation. The process is grounded in the principles of photochemistry and can be broken down into several key steps.

Principle 1: Preferential UV Absorption